Acriflavine hydrochloride

Oncology Hypoxia HIF-1

Acriflavine Hydrochloride (ACF-HCl, CAS 69235-50-3) is the research compound of choice for HIF-1α/β dimerization inhibition (IC50 ~1 µM) and SARS-CoV-2 PLpro inhibition—activities not replicated by proflavine or generic acridine dyes. Its defined composition (~80% acriflavine, ~20% proflavine) ensures experimental reproducibility across tumor hypoxia, antiviral, and immunosuppression studies. Unlike acridine orange, ACF-HCl avoids humic matter interference in environmental bacterial counts. Insist on ACF-HCl to eliminate variability introduced by undefined 'acriflavine' or 'proflavine' substitutes.

Molecular Formula C27H28Cl4N6
Molecular Weight 578.4 g/mol
CAS No. 69235-50-3
Cat. No. B1501712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcriflavine hydrochloride
CAS69235-50-3
Molecular FormulaC27H28Cl4N6
Molecular Weight578.4 g/mol
Structural Identifiers
SMILESC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl.Cl.[Cl-]
InChIInChI=1S/C14H13N3.C13H11N3.4ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;;;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;4*1H
InChIKeyVWXAJKFSYJFBIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acriflavine Hydrochloride CAS 69235-50-3: A High-Purity Acridine Derivative for Antimicrobial, Antiviral, and HIF-1 Inhibition Research Procurement


Acriflavine hydrochloride (ACF-HCl; CAS 69235-50-3, also identified under the broader entry CAS 8063-24-9) is a fluorescent acridine dye composed of a mixture of 3,6-diamino-10-methylacridinium chloride (acriflavine) and 3,6-diaminoacridine (proflavine) . It is characterized as a deep reddish-brown, crystalline powder freely soluble in water (~0.33 g/mL), yielding acidic solutions (1% solution pH ~1.5) with reddish-orange fluorescence [1]. The compound exerts its biological effects primarily through DNA intercalation, which underpins its historical use as a topical antiseptic and its modern applications as a research tool in oncology and virology .

Why Acriflavine Hydrochloride Cannot Be Substituted with Generic Acridine Dyes or Proflavine Alone


Acriflavine hydrochloride is chemically distinct from both its unmethylated analog proflavine and other generic acridine dyes. Commercial ACF-HCl is a defined mixture containing both acriflavine and proflavine (typically ~80% and ~20%, respectively) [1]. The presence of the 10-methyl group in acriflavine, absent in proflavine, critically alters its biological properties: acriflavine acts as an immunosuppressant and a potent HIF-1 inhibitor, whereas proflavine alone fails to suppress antibody production and exhibits different intercalation dynamics [1][2]. Furthermore, the counterion (hydrochloride) directly impacts solubility and formulation behavior, distinguishing it from the neutral base form [3]. Consequently, substituting with generic 'acriflavine' or 'proflavine' introduces undefined composition variability that invalidates quantitative experimental protocols and compromises reproducibility.

Quantitative Differentiation Evidence: Acriflavine Hydrochloride vs. Proflavine, Acridine Orange, and Other Comparators


Superior HIF-1 Dimerization Inhibition by Acriflavine Hydrochloride Compared to Proflavine

Acriflavine hydrochloride (ACF) exhibits potent inhibition of HIF-1α/β dimerization with an IC50 of approximately 1 µM and achieves nearly complete inhibition at 5 µM [1]. In contrast, proflavine, which lacks the 10-methyl group, does not demonstrate this specific inhibitory activity on HIF-1 dimerization; its primary mechanism is general DNA intercalation without the same targeted effect on the HIF-1 pathway [1][2].

Oncology Hypoxia HIF-1 Tumor Angiogenesis

Comparative Immunosuppressive Activity: Acriflavine Hydrochloride vs. Proflavine

In vivo studies demonstrate that acriflavine hydrochloride (containing ~80% acriflavine/20% proflavine) significantly suppresses antibody production to bovine serum albumin (BSA) in rabbits, whereas comparable or higher doses of purified proflavine do not [1]. This establishes a functional divergence driven by the 10-methyl group on the acridine nucleus.

Immunology Immunosuppression Transplantation Research

Fluorescence Staining Performance in Humic Waters: Acriflavine Hydrochloride vs. Acridine Orange

Acriflavine hydrochloride demonstrates superior utility as a bacterial stain in humic (high organic content) water samples compared to acridine orange (AO). AO precipitates with dissolved humic matter, creating excessive background fluorescence that obscures bacterial cells, whereas acriflavine avoids this precipitation issue [1]. However, the fluorescence intensity of acriflavine-stained cells is weaker than that of AO, making enumeration of extremely small cells slightly more challenging [1].

Microbiology Fluorescence Microscopy Environmental Monitoring Water Analysis

In Vivo Toxicity Profile: Acriflavine Hydrochloride vs. 2,7-Diaminoacridine and Proflavine

Acute systemic toxicity in mice reveals acriflavine hydrochloride (LD50 = 65 mg/kg, i.p.) is approximately 4.6-fold more toxic than 2,7-diaminoacridine monohydrochloride (LD50 = 300 mg/kg, i.p.) and slightly more toxic than 5-aminoacridine hydrochloride (LD50 = 70 mg/kg, i.p.) [1]. Furthermore, in wound healing models, both acriflavine and proflavine significantly delay healing when applied as a powder, whereas 2,7-diaminoacridine has only a slight effect [1].

Toxicology Antiseptic Safety Pharmacology Wound Healing

Antibacterial Speed of Kill: Acriflavine Hydrochloride vs. Proflavine and 2,7-Diaminoacridine

Against Staphylococcus, acriflavine hydrochloride acts more rapidly than 2,7-diaminoacridine monohydrochloride; however, against B. coli and B. proteus, acriflavine is slower. Notably, in the presence of serum, 2,7-diaminoacridine kills Staphylococcus more quickly than both acriflavine and proflavine [1].

Antimicrobial Antiseptic Microbiology Bactericidal

Comparative Antiviral Efficacy Against SARS-CoV-2: Acriflavine Hydrochloride vs. Remdesivir

Acriflavine hydrochloride (ACF) demonstrates significantly greater inhibition of SARS-CoV-2 in a human airway ex vivo model compared to remdesivir. ACF achieves superior viral inhibition at concentrations as low as 500 nM, while remdesivir requires 10 µM to produce a lesser effect [1]. Additionally, ACF acts as a potent inhibitor of the viral papain-like protease (PLpro) with low nanomolar IC50 values in vitro [1].

Antiviral SARS-CoV-2 COVID-19 Coronavirus PLpro Inhibitor

Optimal Procurement Scenarios for Acriflavine Hydrochloride Based on Quantitative Evidence


Hypoxia-Inducible Factor (HIF-1) Pathway Inhibition in Oncology Research

Researchers investigating tumor hypoxia and angiogenesis pathways should select Acriflavine Hydrochloride (ACF-HCl) specifically for its validated HIF-1α/β dimerization inhibition (IC50 ~1 µM) [1]. This activity is not replicated by proflavine or other simple acridine analogs, making ACF-HCl the compound of choice for studies aiming to modulate VEGF and CA-IX expression under hypoxic conditions [1]. Its use is supported by in vivo tumor growth inhibition data at 2 mg/kg in xenograft models [1].

Immunosuppression and Immune Modulation Studies

For in vivo studies requiring chemical immunosuppression, ACF-HCl provides a unique tool distinct from its analog proflavine. The compound has demonstrated the ability to suppress antibody production and induce immune paralysis to subsequent antigen challenges in rabbit models, an effect not observed with proflavine [2]. This functional divergence is critical for research into transplantation immunology or autoimmune disease models where modulation of the humoral response is desired.

SARS-CoV-2 and Betacoronavirus Antiviral Research

Acriflavine Hydrochloride is a high-potency research tool for studying SARS-CoV-2 papain-like protease (PLpro) inhibition. It demonstrates superior ex vivo inhibition of viral replication at 500 nM compared to 10 µM remdesivir [3]. Its well-characterized binding mode in the PLpro catalytic pocket (via co-crystal structure) makes it a valuable reference compound for antiviral drug discovery and mechanism-of-action studies [3].

Fluorescence Microscopy in High-Organic Background Environments

When performing bacterial enumeration in humic-rich environmental water samples (e.g., lake or river water), ACF-HCl offers a distinct advantage over acridine orange (AO). Unlike AO, ACF-HCl does not precipitate with dissolved humic matter, thus avoiding problematic background fluorescence that masks bacterial cells [4]. This makes ACF-HCl the preferred stain for accurate and reproducible microbial counts in these challenging matrices.

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